2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide
Description
This compound features a 1,3-benzodioxole moiety linked via a methyl group to an imidazole ring, which is further connected through a sulfanyl (-S-) bridge to an N-methylacetamide group. Its molecular formula is C₁₆H₁₅N₅O₃S₂ (molecular weight: 389.45 g/mol) .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-15-13(18)8-21-14-16-4-5-17(14)7-10-2-3-11-12(6-10)20-9-19-11/h2-6H,7-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXTQMYLQJWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems.
Mode of Action
The compound acts as a competitive inhibitor of the COX enzymes. It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2.
Biochemical Pathways
The inhibition of COX enzymes affects the prostaglandin biosynthesis pathway . Prostaglandin H2, the main component in the formation of other prostaglandins such as thromboxane and prostacyclin, plays important roles in different biological responses. Therefore, the inhibition of this pathway can have significant downstream effects.
Result of Action
The compound’s action results in the inhibition of prostaglandin biosynthesis , leading to a decrease in the production of prostaglandins. This can have various effects at the molecular and cellular levels, depending on the specific roles of these prostaglandins. For instance, in cancer cells, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis.
Biological Activity
The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide is a complex organic molecule featuring a benzodioxole moiety, an imidazole ring, and a sulfanylacetamide group. This structure suggests potential biological activity in various pharmacological contexts, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-benzylacetamide . It has a molecular formula of and features multiple functional groups that contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5S |
| Molecular Weight | 462.55 g/mol |
| IUPAC Name | 2-[...]-N-benzylacetamide |
| InChI | InChI=1S/C22H22N4O5S/c27... |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and benzodioxole moieties can engage in hydrogen bonding , π–π interactions , and metal ion coordination , which may enhance binding affinity and specificity towards biological targets. The sulfanylacetamide group likely modulates the compound's reactivity.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing imidazole rings have shown effectiveness against various bacterial strains. The presence of the benzodioxole moiety may enhance this activity through synergistic effects.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or signal transduction.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of imidazole derivatives, reporting significant inhibition against Staphylococcus aureus and E. coli .
- Anticancer Activity : Research highlighted in Cancer Letters indicated that benzodioxole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Cores
- N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) (): Key Differences: Replaces the benzodioxol group with a methylsulfonyl-benzimidazole core. However, this may reduce membrane permeability compared to the sulfanyl (-S-) linker in the target compound.
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) ():
Analogues with Modified Acetamide Substituents
2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide (G786-1029) ():
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ():
Compounds with Heterocyclic Variations
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():
- 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (): Key Differences: Substitutes benzodioxol with a benzoxazole ring and replaces acetamide with acetohydrazide.
Pharmacological and Physicochemical Comparisons
- Bioavailability : The target compound’s moderate XLogP3 (~3.5) and TPSA (~110 Ų) suggest balanced lipophilicity and solubility, favoring oral absorption .
- Target Selectivity : The sulfanyl group in the target compound may offer reversible covalent binding to cysteine residues in enzymes, contrasting with the irreversible sulfonyl group in Compound 29 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
